Cas no 2227738-77-2 (rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol)

Technical Introduction: rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol is a chiral heterocyclic compound featuring an imidazole moiety fused with an oxolane (tetrahydrofuran) ring. The presence of both hydroxyl and ethyl-substituted imidazole groups enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its stereochemistry (3R,4S) makes it valuable for studying enantioselective reactions or as a building block for bioactive molecules. The compound’s structural rigidity and polar functional groups contribute to its potential in drug discovery, particularly for targeting enzymes or receptors where imidazole derivatives play a critical role. High purity and well-defined stereochemistry ensure reproducibility in research applications.
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol structure
2227738-77-2 structure
商品名:rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
CAS番号:2227738-77-2
MF:C9H14N2O2
メガワット:182.219662189484
CID:6612497
PubChem ID:165787275

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

    • rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
    • EN300-1636769
    • 2227738-77-2
    • インチ: 1S/C9H14N2O2/c1-2-11-3-8(10-6-11)7-4-13-5-9(7)12/h3,6-7,9,12H,2,4-5H2,1H3/t7-,9+/m0/s1
    • InChIKey: JGXRYVFZWGWCFN-IONNQARKSA-N
    • ほほえんだ: O1C[C@H]([C@H](C2=CN(CC)C=N2)C1)O

計算された属性

  • せいみつぶんしりょう: 182.105527694g/mol
  • どういたいしつりょう: 182.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1636769-0.5g
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
2227738-77-2
0.5g
$2049.0 2023-06-04
Enamine
EN300-1636769-2.5g
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
2227738-77-2
2.5g
$4183.0 2023-06-04
Enamine
EN300-1636769-0.25g
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
2227738-77-2
0.25g
$1964.0 2023-06-04
Enamine
EN300-1636769-1.0g
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
2227738-77-2
1g
$2134.0 2023-06-04
Enamine
EN300-1636769-10.0g
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
2227738-77-2
10g
$9177.0 2023-06-04
Enamine
EN300-1636769-5.0g
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
2227738-77-2
5g
$6190.0 2023-06-04
Enamine
EN300-1636769-1000mg
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
2227738-77-2
1000mg
$1057.0 2023-09-22
Enamine
EN300-1636769-500mg
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
2227738-77-2
500mg
$1014.0 2023-09-22
Enamine
EN300-1636769-50mg
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
2227738-77-2
50mg
$888.0 2023-09-22
Enamine
EN300-1636769-100mg
rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol
2227738-77-2
100mg
$930.0 2023-09-22

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol 関連文献

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-olに関する追加情報

rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yl)oxolan-3-ol

rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yl)oxolan-3-ol is a highly specialized organic compound with the CAS registry number 2227738-77-2. This compound belongs to the class of imidazole derivatives and is characterized by its unique stereochemistry and functional groups. The molecule consists of an oxolane (tetrahydrofuran) ring system substituted with an imidazole moiety at the 4-position and a hydroxyl group at the 3-position, with specific stereochemical configurations at the 3R and 4S positions.

The synthesis of rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yl)oxolan-3-ol typically involves multi-step organic reactions, including nucleophilic substitutions, cyclizations, and stereochemical control measures. The compound's structure makes it a valuable intermediate in the development of bioactive molecules, particularly in the pharmaceutical industry. Recent studies have highlighted its potential as a precursor for drug candidates targeting various therapeutic areas, such as central nervous system disorders and metabolic diseases.

One of the most notable aspects of this compound is its stereochemistry, which plays a critical role in its biological activity. The (3R,4S) configuration ensures optimal interactions with target proteins, making it a promising lead compound for drug discovery programs. Researchers have employed advanced techniques such as X-ray crystallography and computational modeling to elucidate the molecular interactions of this compound with its targets.

In terms of applications, rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yl)oxolan-3-ol has shown potential in the development of kinase inhibitors and other enzyme-targeting agents. Its imidazole ring contributes to hydrogen bonding capabilities, which are essential for binding to protein targets. Recent advancements in medicinal chemistry have enabled the optimization of this compound's pharmacokinetic properties, enhancing its bioavailability and reducing off-target effects.

The compound's versatility is further demonstrated by its ability to undergo various post-synthesis modifications. For instance, researchers have explored the substitution of the ethyl group on the imidazole ring with other alkyl or aryl groups to study their impact on biological activity. These modifications have provided valuable insights into structure-activity relationships (SAR), guiding the design of more potent and selective analogs.

From an analytical standpoint, rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yl)oxolan-3-ol can be characterized using a range of spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods are essential for confirming the compound's identity, purity, and stereochemistry during both synthesis and quality control processes.

In conclusion, rac-(3R,4S)-4-(1-Ethyl-1H-imidazol-4-yloxolan is a significant molecule in contemporary organic chemistry and pharmacology. Its unique structure, stereochemistry, and functional groups make it a valuable tool in drug discovery and development. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing therapeutic interventions across various disease areas.

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